Bis(trichlorosilyl)benzylmethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

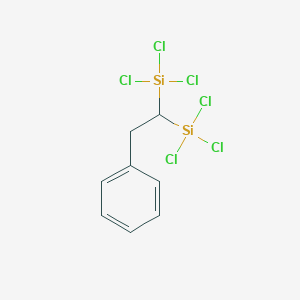

Bis(trichlorosilyl)benzylmethane is a chemical compound that has gained significant attention in scientific research due to its potential applications as a cross-linking agent, polymer modifier, and surface modifier. The compound is also known as BTBMA or BTMS and has a molecular formula of C16H16Cl6Si2.

Mechanism Of Action

The mechanism of action of BTBMA is based on its ability to form covalent bonds with other molecules, such as polymers and substrates. The trichlorosilyl group of BTBMA reacts with the hydroxyl groups of the polymer or substrate, forming a covalent bond and cross-linking the molecules. This cross-linking process results in the formation of a three-dimensional network that enhances the properties of the material.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of BTBMA. However, some studies have suggested that BTBMA may have toxic effects on living organisms and may cause skin irritation and respiratory problems. Therefore, it is essential to handle BTBMA with caution and follow proper safety procedures.

Advantages And Limitations For Lab Experiments

The advantages of using BTBMA in lab experiments include its ability to improve the properties of materials, its compatibility with various substrates and polymers, and its ease of synthesis. However, the limitations of using BTBMA include its potential toxicity and the need for proper safety procedures during handling and disposal.

Future Directions

There are several future directions for the research on BTBMA. One direction is to study the potential applications of BTBMA in the field of nanotechnology, where it can be used as a surface modifier for the preparation of nanocomposites. Another direction is to investigate the use of BTBMA in the development of new types of coatings and adhesives with improved properties. Furthermore, more research is needed to understand the biochemical and physiological effects of BTBMA and to develop safer handling and disposal methods for the compound.

Conclusion:

In conclusion, Bis(trichlorosilyl)benzylmethane is a chemical compound with potential applications in various fields of science. Its ability to improve the properties of materials, its compatibility with various substrates and polymers, and its ease of synthesis make it a promising compound for future research. However, the potential toxicity of BTBMA requires proper safety procedures during handling and disposal. Further research is needed to explore the full potential of BTBMA and to develop safer handling and disposal methods for the compound.

Synthesis Methods

The synthesis of Bis(trichlorosilyl)benzylmethane involves the reaction between benzyl chloride and trichlorosilane in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 0°C and yields BTBMA as a white solid.

Scientific Research Applications

BTBMA has been extensively studied for its potential applications in various fields of science, including material science, polymer chemistry, and surface science. In material science, BTBMA has been used as a cross-linking agent for the preparation of high-performance polymers, such as polyimides and epoxy resins. In polymer chemistry, BTBMA has been used as a modifier for the synthesis of new types of polymers with improved properties, such as thermal stability, mechanical strength, and chemical resistance. In surface science, BTBMA has been used as a surface modifier for various substrates, such as glass, metal, and silicon, to improve their adhesion and wettability.

properties

CAS RN |

1922-99-2 |

|---|---|

Product Name |

Bis(trichlorosilyl)benzylmethane |

Molecular Formula |

C8H8Cl6Si2 |

Molecular Weight |

373 g/mol |

IUPAC Name |

trichloro-(2-phenyl-1-trichlorosilylethyl)silane |

InChI |

InChI=1S/C8H8Cl6Si2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

FKVMNOZPEYQJLY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |

Other CAS RN |

1922-99-2 |

synonyms |

2-benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

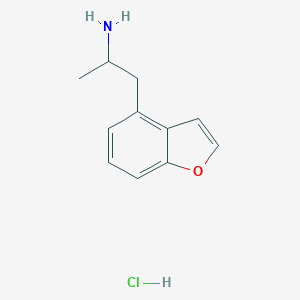

![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)